5-Cyclobutyl-1,3,4-oxadiazol-2-amine is characterized by its molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol. It features a cyclobutyl group attached to the 5-position of the oxadiazole ring and an amino group at the 2-position. The compound is noted for its potential pharmacological properties and has been studied for various applications in medicinal chemistry .
The chemical reactivity of 5-cyclobutyl-1,3,4-oxadiazol-2-amine can be influenced by the presence of functional groups in its structure. Oxadiazole derivatives typically undergo reactions such as:
Compounds containing the oxadiazole moiety have demonstrated various biological activities, including:
Synthesis of 5-cyclobutyl-1,3,4-oxadiazol-2-amine typically involves:
The applications of 5-cyclobutyl-1,3,4-oxadiazol-2-amine include:
Interaction studies have shown that 5-cyclobutyl-1,3,4-oxadiazol-2-amine can interact with various biological targets. These interactions may lead to significant pharmacological effects. For instance:
Several compounds share structural similarities with 5-cyclobutyl-1,3,4-oxadiazol-2-amine. Here are some notable examples:
These compounds exhibit unique pharmacological profiles due to variations in their substituents and structures while sharing the core oxadiazole framework.
Irritant